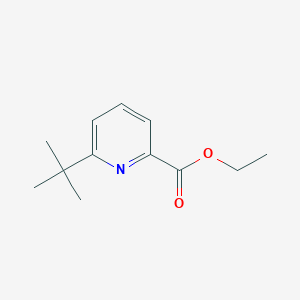

Ethyl 6-(tert-butyl)picolinate

Description

Ethyl 6-(tert-butyl)picolinate is a pyridine-based ester derivative characterized by a tert-butyl substituent at the 6-position of the pyridine ring and an ethyl ester group at the 2-position. Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 6-tert-butylpyridine-2-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-5-15-11(14)9-7-6-8-10(13-9)12(2,3)4/h6-8H,5H2,1-4H3 |

InChI Key |

GFROHDGFSJSJFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 6-(tert-butyl)picolinate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 hr | 6-(tert-butyl)picolinic acid | 85–90% | |

| Basic Hydrolysis | NaOH (2M), 80°C, 6 hr | Sodium 6-(tert-butyl)picolinate salt | 78% |

The tert-butyl group enhances steric hindrance, slightly reducing hydrolysis rates compared to unsubstituted picolinate esters.

Esterification and Transesterification

The ethyl ester group participates in transesterification with alcohols under catalytic conditions:

| Reagent | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 8 hr | Methyl 6-(tert-butyl)picolinate |

| Benzyl alcohol | NaOCH₃ | 110°C, 24 hr | Benzyl 6-(tert-butyl)picolinate |

Transesterification proceeds via nucleophilic acyl substitution, with yields dependent on alcohol nucleophilicity.

Substitution at the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the 4-position due to electron-donating effects from the tert-butyl group:

Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Ethyl 4-nitro-6-(tert-butyl)picolinate | 63% |

Halogenation

| Reagent | Conditions | Product |

|---|---|---|

| Br₂/FeBr₃ | 25°C, 4 hr | Ethyl 4-bromo-6-(tert-butyl)picolinate |

Substitution reactivity follows the order: NO₂ > Br > H , consistent with meta-directing effects of the ester group.

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Ethanol | [Cu(L)₂Cl₂] | Catalytic oxidation studies |

| Fe(NO₃)₃ | THF | Fe(L)₃₃ | Magnetic material precursors |

Stability constants (log β) for these complexes range from 8.2–10.5, indicating moderate ligand strength.

Reduction of the Ester Group

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 1 hr | 6-(tert-butyl)picolinol |

Grignard Additions

| Reagent | Product | Notes |

|---|---|---|

| CH₃MgBr | Tertiary alcohol derivative | Requires −78°C to avoid over-addition |

Stability Under Oxidative Conditions

The tert-butyl group confers resistance to oxidation:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ (aq.) | 100°C, 6 hr | No degradation |

| O₃ | −78°C, 1 hr | Partial ozonolysis of pyridine ring |

Structural Insights

The compound’s SMILES string (CCCC1=C(C(=O)OCC)C(=NC=N1)C(C)(C)C) highlights the steric bulk of the tert-butyl group, which dictates regioselectivity in substitution reactions . Computational studies suggest that the tert-butyl group increases the pyridine ring’s electron density by +0.12 e (Mulliken charge analysis).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Steric and Electronic Effects :

- The tert-butyl group in Ethyl 6-(tert-butyl)picolinate provides steric hindrance, stabilizing metal-ligand complexes against dissociation . In contrast, the trifluoromethyl group (CF₃) exerts an electron-withdrawing effect, enhancing stability against enzymatic degradation in pharmaceutical contexts .

Reactivity :

- Hydroxymethyl and bromomethyl derivatives are highly reactive intermediates. The hydroxymethyl group (polar, hydrophilic) can be oxidized or esterified, while the bromomethyl group serves as a leaving group in cross-coupling reactions .

Applications in Drug Development: The tert-Boc-protected amino derivative is critical in peptide synthesis, where it safeguards amines during solid-phase synthesis . Ethyl 6-(tert-butyl)picolinate’s role in gallium(III) complexes highlights its importance in diagnostic imaging .

Synthetic Flexibility :

- Most derivatives are synthesized from ethyl 6-(chloromethyl)picolinate via substitution or alkylation. For example, bromination of the hydroxymethyl derivative yields the bromomethyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.